2-Chloro-4-(oxetan-3-yloxy)pyrimidine
Overview
Description
2-Chloro-4-(oxetan-3-yloxy)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and an oxetane ring at the 4-position
Scientific Research Applications
2-Chloro-4-(oxetan-3-yloxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It acts as a probe in studying biological pathways and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(oxetan-3-yloxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with oxetane-3-ol under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, possibly incorporating continuous flow techniques for better efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(oxetan-3-yloxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles.
Oxidation and Reduction: The oxetane ring can be subjected to oxidation or reduction under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Hiyama cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Cross-Coupling Reactions: Palladium catalysts, boron reagents, and organosilanes.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines.
Cross-Coupling Reactions: Biaryl compounds and other complex structures.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(oxetan-3-yloxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Lacks the oxetane ring, making it less versatile in certain applications.
4-(Oxetan-3-yloxy)pyrimidine: Lacks the chlorine atom, which can affect its reactivity and interaction with other molecules.
Uniqueness
2-Chloro-4-(oxetan-3-yloxy)pyrimidine is unique due to the presence of both the chlorine atom and the oxetane ring, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its simpler analogs .
Properties
IUPAC Name |
2-chloro-4-(oxetan-3-yloxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-7-9-2-1-6(10-7)12-5-3-11-4-5/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBHSVANXYBJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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